3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid typically involves the reaction of 2-chloro-5-methylphenol with benzyl chloride in the presence of a base, followed by oxidation to form the benzoic acid derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones under oxidative conditions.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation, nitration, and sulfonation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones .
Scientific Research Applications
3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, leading to various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 4-Chloro-2-methylphenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its combination of a chlorinated phenoxy group and a benzoic acid moiety makes it particularly versatile in various chemical transformations and applications.
Properties
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-5-6-13(16)14(7-10)19-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPZPHLTISQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239443 | |
Record name | 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832738-02-0 | |
Record name | 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832738-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501239443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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